molecular formula C15H17N3O5 B2543753 N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide CAS No. 1111489-82-7

N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide

Cat. No. B2543753
CAS RN: 1111489-82-7
M. Wt: 319.317
InChI Key: SYRWUKJHPFCQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide" is a structurally complex molecule that appears to be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar acetamide derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of acetamide derivatives is a topic of interest due to their potential pharmacological properties. For instance, the Leuckart reaction has been utilized to synthesize novel acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities . Similarly, the synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, an intermediate for EGFR kinase inhibitors, demonstrates the importance of acetamide derivatives in medicinal chemistry . The synthesis of N-((1R,2R,3R,4R)-2,3-diacetoxy-4(acetoxymethyl)cyclopentyl)acetamide, a key intermediate of (+)-cyclaradine, through enzyme-catalyzed asymmetric hydrolysis, highlights the use of biocatalysis in the synthesis of complex acetamide structures .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The papers provided discuss the structural characterization of various acetamide derivatives using techniques such as IR, 1H NMR, 13C NMR, elemental analysis, and mass spectrometry . These techniques are essential for confirming the identity and purity of synthesized compounds and for understanding their structural features that may contribute to their biological activities.

Chemical Reactions Analysis

Acetamide derivatives can undergo a variety of chemical reactions, which are important for their functionalization and for the synthesis of heterocyclic compounds. The utility of 2-cyano-N-(2-hydroxyethyl) acetamide in heterocyclic synthesis is well-documented, and it serves as an important intermediate for synthesizing a variety of novel heterocyclic systems . The reactivity of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a building block for polyfunctionalized heterocyclic compounds further illustrates the versatility of acetamide derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structures. For example, the presence of substituents such as bromo, tert-butyl, and nitro groups can significantly affect the biological activities of these compounds . The bioactivity of N-(2-hydroxy-5-nitrophenyl) acetamide and its rapid inactivation by glucosylation demonstrate the dynamic nature of these compounds in biological systems .

Scientific Research Applications

Synthesis of Substituted Phenazines from Nitroarenes

A study by Kwast et al. (2011) highlights the utility of N-aryl-2-nitrosoanilines, derived from nitroarenes, in synthesizing substituted phenazines through cyclization reactions. This process, facilitated by potassium carbonate in methanol among other reagents, showcases the synthesis of complex organic molecules from simpler nitroarene-based precursors, which could be analogous to applications involving N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide in generating nitrogen-containing heterocycles (Kwast, Stachowska, Trawczyński, & Wróbel, 2011).

Catalytic Hydrogenation in Green Synthesis

Research by Zhang Qun-feng (2008) on the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide using a novel Pd/C catalyst demonstrates the importance of selective reduction processes in the green synthesis of chemical intermediates. Such methodologies could potentially apply to the reduction or functional group modification of N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide, emphasizing the development of environmentally friendly synthesis pathways (Zhang Qun-feng, 2008).

Synthesis of EGFR Kinase Inhibitors

The work by Xiangrui Jiang et al. (2011) details the synthesis of N-(3-cyano-7-ethoxy-1,4dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for selective EGFR kinase inhibitors. This demonstrates the role of specific acetamide derivatives in the synthesis of therapeutic agents, highlighting how structural modifications can lead to biologically active molecules, potentially including derivatives similar to N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide (Jiang et al., 2011).

Anticancer Activities of Acetamide Derivatives

A study by Rani et al. (2016) on the synthesis of various acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities showcases the pharmacological potential of acetamide derivatives. Such research underlines the relevance of synthesizing and testing compounds like N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide for various biological activities, contributing to the development of new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-22-12-5-4-11(18(20)21)8-13(12)23-9-14(19)17-15(10-16)6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRWUKJHPFCQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.